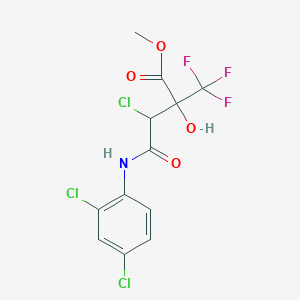![molecular formula C16H28N2O2 B457828 N-[4-(CYCLOPENTYLFORMAMIDO)BUTYL]CYCLOPENTANECARBOXAMIDE](/img/structure/B457828.png)
N-[4-(CYCLOPENTYLFORMAMIDO)BUTYL]CYCLOPENTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(CYCLOPENTYLFORMAMIDO)BUTYL]CYCLOPENTANECARBOXAMIDE is an organic compound with the molecular formula C16H28N2O2 and a molecular weight of 280.41 g/mol . This compound is characterized by its cyclopentane rings and amide functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CYCLOPENTYLFORMAMIDO)BUTYL]CYCLOPENTANECARBOXAMIDE typically involves the reaction of cyclopentanecarboxylic acid with 4-aminobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CYCLOPENTYLFORMAMIDO)BUTYL]CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[4-(CYCLOPENTYLFORMAMIDO)BUTYL]CYCLOPENTANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[4-(CYCLOPENTYLFORMAMIDO)BUTYL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(cyclohexylcarbonyl)amino]butyl}cyclohexanecarboxamide
- N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide
Uniqueness
N-[4-(CYCLOPENTYLFORMAMIDO)BUTYL]CYCLOPENTANECARBOXAMIDE is unique due to its specific cyclopentane rings, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C16H28N2O2 |
|---|---|
Molecular Weight |
280.41g/mol |
IUPAC Name |
N-[4-(cyclopentanecarbonylamino)butyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C16H28N2O2/c19-15(13-7-1-2-8-13)17-11-5-6-12-18-16(20)14-9-3-4-10-14/h13-14H,1-12H2,(H,17,19)(H,18,20) |
InChI Key |
HNYWIIKDMHTKEV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NCCCCNC(=O)C2CCCC2 |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCCNC(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457747.png)

![2-ethyl 4-isopropyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B457749.png)
![N-(4-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B457755.png)
![3-Ethyl-5-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457757.png)
![Methyl 4,5-dimethyl-2-({[(pentafluorophenyl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B457758.png)
![dimethyl 3-methyl-5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457759.png)
![ISOPROPYL 2-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B457760.png)
![5-(4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457761.png)
![4-bromo-N-[2-(tert-butyl-NON-azoxy)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B457763.png)
![4-bromo-N-[5-bromo-2-(tert-butyl-NON-azoxy)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B457766.png)
![ethyl 2-[(3-{3-nitrophenyl}acryloyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B457767.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457768.png)
